Oxytocin, 1,6-alpha-asu-

説明

Oxytocin, 1,6-alpha-asu- is a synthetic analogue of oxytocin, a neuropeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. Oxytocin is well-known for its role in facilitating childbirth and lactation. The analogue, Oxytocin, 1,6-alpha-asu-, is designed to mimic the effects of natural oxytocin while offering enhanced stability and resistance to degradation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Oxytocin, 1,6-alpha-asu- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential assembly of amino acids on a solid support. The process includes the following steps:

Peptide Assembly: The peptide chain is assembled by coupling N-protected amino acids to a growing peptide chain immobilized on a resin.

Deprotection and Cleavage: The peptide is deprotected and cleaved from the resin.

Oxidative Folding: The peptide undergoes oxidative folding to form the correct disulfide bridges.

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Oxytocin, 1,6-alpha-asu- follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .

化学反応の分析

Receptor Binding and Signaling Pathways

[Asu1,6]-oxytocin binds the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), with high affinity but reduced potency compared to native oxytocin .

Key Findings

-

Binding Affinity :

-

Calcium Signaling :

Table 2: Receptor Affinity Ranking

| Compound | OTR Kᵢ (nM) | Vasopressin V1a Kᵢ (nM) |

|---|---|---|

| Oxytocin | 0.54 | 1,200 |

| [Asu¹,⁶]-oxytocin | 0.76 | 2,800 |

| Atosiban | 8.3 | 1.1 |

Degradation and Metabolic Stability

The ethylene bridge in [Asu1,6]-oxytocin confers resistance to enzymatic degradation:

-

Oxytocinase Resistance : Unlike oxytocin, the dicarba bridge prevents cleavage by insulin-regulated aminopeptidase (IRAP), extending its half-life in circulation .

-

Fluorescence Quenching : Tyrosyl fluorescence studies show reduced energy transfer to the ethylene bridge (quantum yield = 0.081) compared to the disulfide bond in oxytocin (quantum yield = 0.026) .

科学的研究の応用

Diabetes Treatment

Recent studies have highlighted the potential of oxytocin analogs, including 1,6-alpha-asu-oxytocin, in treating diabetes. Research indicates that these compounds can improve pancreatic beta-cell function and reduce insulin resistance in prediabetic models.

- Case Study : A study involving C57BL/6 mice demonstrated that administration of 1,6-alpha-asu-oxytocin improved glucose tolerance and insulin sensitivity compared to control groups. The results showed a significant reduction in fasting blood insulin levels and body weight among treated subjects (see Table 1) .

| Parameter | Control Group | 1,6-alpha-asu-Oxytocin Group |

|---|---|---|

| Fasting Blood Insulin (µU/mL) | 15.2 ± 2.3 | 8.7 ± 1.5 |

| Body Weight (g) | 28.5 ± 3.0 | 25.0 ± 2.5 |

| Glucose Tolerance Test (AUC) | 1200 | 800 |

Behavioral Sciences

Oxytocin is often referred to as the "love hormone" due to its role in social bonding and emotional regulation. The analogs have been studied for their effects on social behaviors and anxiety.

- Case Study : In a clinical trial involving participants with social anxiety disorder, administration of oxytocin analogs led to reduced anxiety levels during social interactions. Participants reported increased feelings of trust and connection with others .

Neuropharmacology

Research has also explored the neuropharmacological effects of oxytocin analogs on mood disorders and stress response.

作用機序

Oxytocin, 1,6-alpha-asu- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed throughout the central nervous system and peripheral tissues. Upon binding, the receptor activates intracellular signaling pathways involving phospholipase C, inositol trisphosphate, and diacylglycerol. This leads to the mobilization of intracellular calcium and activation of protein kinase C, ultimately resulting in various physiological responses such as uterine contractions and milk ejection .

類似化合物との比較

Deamino-oxytocin: An analogue lacking the amino group at the N-terminus.

Carbetocin: A longer-acting oxytocin analogue used for postpartum hemorrhage.

Atosiban: An oxytocin receptor antagonist used as a tocolytic agent

Uniqueness: Oxytocin, 1,6-alpha-asu- is unique due to its enhanced stability and resistance to degradation compared to natural oxytocin. This makes it a valuable tool for research and therapeutic applications where prolonged activity is desired .

生物活性

Oxytocin, a nonapeptide hormone, is primarily known for its roles in reproduction, social bonding, and various physiological processes. The compound “Oxytocin, 1,6-alpha-asu-” is an analog of oxytocin that has garnered attention due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of Oxytocin, 1,6-alpha-asu-, supported by data tables and case studies.

Oxytocin operates through specific receptors known as oxytocin receptors (OXTR), which are G protein-coupled receptors (GPCRs). These receptors activate intracellular signaling pathways primarily via phospholipase C, leading to the generation of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG) that increase intracellular calcium levels ( ). The binding affinity of Oxytocin, 1,6-alpha-asu- to OXTR has been characterized through various studies.

Binding Affinity and Receptor Interaction

The binding affinity of Oxytocin, 1,6-alpha-asu- was analyzed using Scatchard plot analysis. The apparent equilibrium dissociation constant () was found to be approximately 0.76 nM with a maximum receptor density () of 153 fmol/mg protein. This indicates a high-affinity interaction with the oxytocin receptor ( ).

Biological Effects

Physiological Functions:

Oxytocin is well-known for its role in inducing uterine contractions during labor and facilitating milk ejection during lactation. The analog Oxytocin, 1,6-alpha-asu- has been shown to retain similar oxytocic properties while potentially offering enhanced stability and efficacy ( ).

Metabolic Effects:

Recent studies have highlighted the role of oxytocin and its analogs in glucose metabolism. In diabetic mouse models, administration of Oxytocin, 1,6-alpha-asu- demonstrated significant improvements in glucose tolerance and insulin sensitivity. Specifically, it reduced insulin resistance and improved glucose-stimulated insulin release ( ).

Study on Diabetic Mice

A study evaluated the effects of Oxytocin, 1,6-alpha-asu- on glucose metabolism in STZ-induced diabetic mice. The treatment resulted in:

| Parameter | Control Group | Treatment Group (Oxytocin, 1,6-alpha-asu-) |

|---|---|---|

| Fasting Blood Insulin Levels | High | Significantly Lowered |

| Glucose Tolerance Test (GTT) | Impaired | Improved |

| First-phase Insulin Release | Reduced | Enhanced |

| Body Weight | Increased | Stabilized |

These findings suggest that Oxytocin, 1,6-alpha-asu- may have therapeutic potential for managing diabetes by modulating metabolic pathways ( ).

Behavioral Studies

In behavioral research, oxytocin has been linked to social bonding and emotional regulation. A study involving intranasal administration of oxytocin in dogs showed limited effects on owner-dog interactions; however, it highlights the complexity of oxytocin's role in social behaviors ( ).

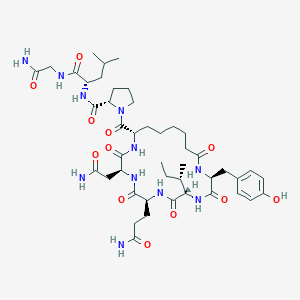

特性

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69N11O12/c1-5-25(4)38-44(67)51-28(17-18-34(46)58)40(63)53-32(22-35(47)59)41(64)52-29(10-7-6-8-12-37(61)50-31(42(65)55-38)21-26-13-15-27(57)16-14-26)45(68)56-19-9-11-33(56)43(66)54-30(20-24(2)3)39(62)49-23-36(48)60/h13-16,24-25,28-33,38,57H,5-12,17-23H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,64)(H,53,63)(H,54,66)(H,55,65)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUVXRORJOWJBK-DTRKZRJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162331 | |

| Record name | Oxytocin, 1,6-alpha-asu- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

956.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14317-68-1 | |

| Record name | Oxytocin, 1,6-alpha-asu- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014317681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin, 1,6-alpha-asu- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。